1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one
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Overview
Description
1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the cyclopropyl group, and the attachment of the phenylpyrimidinyl moiety. Common synthetic routes may involve:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Pyrrolidinone Formation: Construction of the pyrrolidinone ring via cyclization reactions.
Phenylpyrimidinyl Attachment: Coupling reactions to attach the phenylpyrimidinyl group, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one: Unique due to its specific combination of functional groups and structural features.
Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.
Phenylpyrimidinyl Compounds: Molecules featuring the phenylpyrimidinyl moiety but with variations in other parts of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a pyrrolidinone ring, and a phenylpyrimidinyl moiety
Properties
IUPAC Name |
1-cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23-21(10-13-27(23)19-6-7-19)26-11-8-17(9-12-26)15-29-22-14-20(24-16-25-22)18-4-2-1-3-5-18/h1-5,14,16-17,19,21H,6-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOGFBMOXKYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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